cis-Cyclohexa-3,5-diene-1,2-diol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1R,2S)-cyclohexa-3,5-diene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c7-5-3-1-2-4-6(5)8/h1-8H/t5-,6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRSQRPHLBEPTP-OLQVQODUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C(C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C[C@H]([C@H](C=C1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70880013 | |
| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17793-95-2 | |
| Record name | rel-(1R,2S)-3,5-Cyclohexadiene-1,2-diol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17793-95-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Cyclohexadiene-1,2-diol, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017793952 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-3,5-Cyclohexadiene-1,2-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70880013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Cis Cyclohexa 3,5 Diene 1,2 Diol and Its Derivatives
Microbial Biotransformation Approaches to cis-Cyclohexa-3,5-diene-1,2-diol Production
Microbial biotransformation leverages the metabolic pathways of microorganisms to carry out specific chemical conversions. In the case of this compound, certain bacteria possess enzymatic machinery capable of oxidizing aromatic compounds to the corresponding cis-diols. This biological approach offers several advantages over traditional chemical synthesis, including high enantioselectivity, mild reaction conditions, and the potential for large-scale, cost-effective production. researchgate.net
Enzymatic Dihydroxylation of Aromatic Substrates
The core of microbial biotransformation for cis-diol production lies in the enzymatic dihydroxylation of aromatic substrates. This process involves the direct incorporation of two hydroxyl groups onto the aromatic ring, breaking its aromaticity and forming the desired diol.
Aromatic-ring-hydroxylating dioxygenases (ARHDs) are a class of multi-component enzymes that catalyze the initial step in the aerobic degradation of aromatic compounds by many soil bacteria. wikipedia.orgtaylorandfrancis.com These enzymes incorporate both atoms of molecular oxygen into their aromatic substrates to produce chiral cis-1,2-dihydroxycyclohexadienes. wikipedia.org Several key dioxygenases have been extensively studied and utilized for the production of this compound and its derivatives.
Benzene (B151609) 1,2-Dioxygenase (BED) : This enzyme, found in organisms like Pseudomonas putida, specifically catalyzes the dihydroxylation of benzene to produce (1R,2S)-cis-cyclohexa-3,5-diene-1,2-diol. nih.govwikipedia.org The enzyme system consists of a flavoprotein reductase, a ferredoxin, and a terminal iron-sulfur protein that houses the catalytic site. nih.gov
Toluene (B28343) Dioxygenase (TDO) : Originally identified for its role in toluene degradation, TDO from strains like Pseudomonas putida F1 is a versatile enzyme that can oxidize a wide range of aromatic substrates, including benzene. wikipedia.orgasm.org It converts toluene to (+)-cis-2,3-dihydroxy-1-methylcyclohexa-4,6-diene. epa.gov When acting on benzene, it produces this compound. normalesup.org The multi-component TDO system is also capable of other reactions like monooxygenation and sulfoxidation. taylorandfrancis.comasm.org
Benzoate (B1203000) Dioxygenase (BZDO) : This enzyme is involved in the metabolism of benzoic acid. qmul.ac.uknih.gov For instance, the benzoate 1,2-dioxygenase system from Pseudomonas putida mt-2 oxidizes benzoate to 1-carboxy-1,2-cis-dihydroxycyclohexa-3,5-diene. nih.gov While its natural substrate is benzoate, its utility in producing derivatives of this compound is significant.
The table below summarizes the reactions catalyzed by these key dioxygenases.
| Enzyme | Substrate | Product |
| Benzene 1,2-Dioxygenase | Benzene | This compound |
| Toluene Dioxygenase | Toluene | (+)-cis-1,2-Dihydroxy-3-methylcyclohexa-3,5-diene |
| Benzoate Dioxygenase | Benzoic Acid | 1-Carboxy-1,2-cis-dihydroxycyclohexa-3,5-diene |
A hallmark of microbial arene oxidation is its high degree of stereospecificity and the production of enantiomerically pure or enriched products. This is a direct result of the chiral environment of the enzyme's active site. The oxidation of aromatic compounds by bacterial dioxygenases yields cis-dihydrodiols, a configuration that is challenging to achieve through conventional chemical synthesis. wikipedia.org
The enantiomeric purity of the resulting diols is often very high, frequently exceeding 90%. wikipedia.org For example, the oxidation of toluene by Pseudomonas putida produces (+)-cis-2,3-dihydroxy-1-methylcyclohexa-4,6-diene with high enantiomeric excess. epa.gov Similarly, the dihydroxylation of benzene by toluene dioxygenase results in the formation of a single enantiomer of cis-1,2-dihydroxycyclohexa-3,5-diene. normalesup.org This high level of stereocontrol makes these microbially-produced diols valuable starting materials for the synthesis of complex chiral molecules. researchgate.netacs.org The orientation of the substrate within the active site of the dioxygenase is a primary factor in determining the regio- and stereoselectivity of the product. nih.gov
Strain Development and Genetic Modification for Enhanced Production of this compound
To improve the efficiency and yield of this compound production, significant efforts have been directed towards the development and genetic modification of microbial strains. These strategies aim to enhance the expression and activity of the key dioxygenase enzymes and to optimize the metabolic pathways of the host organism.
Escherichia coli is a widely used host for recombinant protein expression due to its well-understood genetics and rapid growth. researchgate.net Researchers have successfully cloned and expressed dioxygenase genes in E. coli to create whole-cell biocatalysts for the production of cis-diols. For instance, E. coli JM109 harboring the toluene dioxygenase (tod) genes has been used for the biotransformation of benzene to this compound. nih.govresearchgate.net While E. coli can be an effective production host, yields can sometimes be lower compared to engineered native strains. nih.gov Optimization of fermentation conditions, such as inducer concentration and substrate feeding strategies, is crucial for maximizing production in recombinant E. coli systems. researchgate.net
Pseudomonas putida is a natural host for many dioxygenase enzymes and is well-suited for the biotransformation of aromatic compounds. epa.govwikipedia.org Genetic engineering of P. putida strains has led to significant improvements in the production of cis-diols. One common strategy involves deleting the gene encoding the dehydrogenase that catalyzes the subsequent step in the metabolic pathway, thereby leading to the accumulation of the desired diol. nih.gov
For example, a mutant of a benzene-degrading Pseudomonas sp. was used for the continuous production of cis-1,2-dihydroxycyclohexa-3,5-diene from benzene. bohrium.com In another study, Pseudomonas putida KT2442 was genetically modified to overexpress the benABC genes encoding benzoate dioxygenase, resulting in the production of over 17 g/L of 1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylic acid in a fed-batch fermentation. nih.gov Similarly, recombinant P. putida KT2442 expressing the toluene dioxygenase gene (tod) achieved a production of approximately 60 g/L of cis-3,5-cyclohexadien-1,2-diols in a fermenter, which is the highest reported yield to date. nih.gov
The following table highlights some examples of engineered strains and their production of cis-diols.
| Microbial Strain | Genetic Modification | Substrate | Product | Titer |
| E. coli JM109 (pSPM01) | Expressing toluene dioxygenase gene (tod) | Benzene | cis-3,5-cyclohexadien-1,2-diols | 0.45 g/L |
| P. putida KT2442 (pSPM01) | Expressing toluene dioxygenase gene (tod) | Benzene | cis-3,5-cyclohexadien-1,2-diols | 60 g/L |
| P. putida KTSY01 (pSYM01) | Deletion of benD (cis-diol dehydrogenase), overexpression of benABC (benzoate dioxygenase) | Benzoic Acid | 1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylic acid | >17 g/L |
Optimization of Biocatalytic Reaction Parameters for this compound Synthesis
The efficient synthesis of this compound (also referred to as DHCD) via microbial transformation is highly dependent on the optimization of various reaction parameters. nih.govnih.gov Genetically engineered bacteria, particularly strains of Pseudomonas putida, are commonly employed for this bioconversion, utilizing dioxygenase enzymes to catalyze the cis-dihydroxylation of aromatic precursors like benzene or benzoic acid. researchgate.netnih.govnih.gov
Key parameters that are manipulated to maximize product yield and reaction efficiency include the choice of microbial host, culture medium composition, growth conditions, and substrate feeding strategies. For instance, recombinant P. putida KT2442 expressing the toluene dioxygenase (TDO) gene has been shown to be a highly effective catalyst. nih.gov Optimization of the culture media and growth conditions for different host strains can lead to significant variations in the final product concentration.
In shake-flask cultivations, the production of DHCD can vary substantially between different recombinant hosts. When biotransformation was conducted in a controlled fermenter, a much higher product concentration was achieved, demonstrating the importance of process optimization. nih.gov For example, a recombinant P. putida KT2442 strain produced approximately 60 g/L of DHCD in a 6-L fermenter, a significant increase from the 2.68 g/L obtained in shake-flask experiments. nih.gov
Similarly, in the production of a derivative, 1,2-dihydroxy-cyclohexa-3,5-diene-1-carboxylic acid (DHCDC) from benzoic acid, a genetically modified P. putida KTSY01 strain yielded 2.3 g/L in shake flasks. nih.gov When this process was scaled up to a 6-L fermenter using a fed-batch strategy to supply the benzoate substrate, the production of DHCDC increased to over 17 g/L after 48 hours. nih.gov
| Recombinant Host Strain | Expression Plasmid | DHCD Concentration (g/L) in Shake-Flask |
|---|---|---|
| P. putida KT2442 | pSPM01 | 2.68 |
| P. stutzeri 1317 | pSPM01 | 2.13 |
| A. hydrophila 4AK4 | pSPM01 | 1.17 |
| E. coli JM109 | pSPM01 | 0.45 |
| E. coli JM109 | pKST11 | 0.53 |
Considerations for Large-Scale Microbial Production and Commercialization
The transition from laboratory-scale synthesis to large-scale commercial production of this compound involves several critical considerations. The biological oxidation of benzene and its derivatives presents a potent potential for large-scale synthesis, which is not always practical or cost-effective with traditional organic chemistry methods. researchgate.net
Key factors for successful commercialization include:
Strain Development: Genetic modification and recombination of bacterial strains, such as P. putida, are crucial for developing highly efficient and stable production hosts. researchgate.net This includes overexpression of the necessary dioxygenase enzymes and deletion of genes that code for enzymes responsible for further degradation of the diol product, such as cis-diol dehydrogenase. nih.gov
Fermentation Technology: The design and operation of bioreactors are central to achieving high-density cell cultures and maximizing volumetric productivity. Fed-batch processes are often employed to maintain optimal substrate concentrations, avoiding toxicity to the microbial cells while ensuring a continuous supply for conversion. nih.gov For example, a fed-batch process in a 6-L fermenter significantly increased the yield of a diol derivative to over 17 g/L, with an average production rate of 0.356 g L⁻¹ h⁻¹. nih.gov
Process Economics: The cost-effectiveness of the microbial process is a major determinant for commercial viability. This includes the cost of the substrate (e.g., benzene, benzoic acid), nutrients for the fermentation medium, energy for reactor operation, and the expenses associated with downstream processing. The high yields achieved in optimized fermenter systems, such as the 60 g/L production of DHCD, are promising for making the biocatalytic route economically competitive. nih.gov
The development of robust and efficient process technology through strain engineering and fermentation optimization is key to the commercialization of these valuable chiral chemical intermediates. researchgate.net
Chemical Synthesis Strategies for this compound
While biocatalysis is a prominent method, chemical synthesis offers alternative pathways to this compound and its foundational framework.
Oxidation of Cyclohexene (B86901) Derivatives
The direct oxidation of cyclohexene derivatives can be employed to introduce the diol functionality. The stereochemical outcome of the dihydroxylation (i.e., cis or trans) is highly dependent on the reagents used. For the synthesis of cis-diols, reagents like osmium tetroxide (OsO₄) or cold, alkaline potassium permanganate (KMnO₄) are typically used. While these methods are effective for producing cis-1,2-cyclohexanediol from cyclohexene, achieving the desired 3,5-diene structure simultaneously requires a more complex, multi-step synthetic strategy starting from a suitable cyclohexadiene precursor. The direct oxidation of 1,3- or 1,4-cyclohexadiene would face challenges in controlling regioselectivity and preventing over-oxidation or aromatization.
Radical-Mediated Oxidation of Benzene
The oxidation of benzene can be initiated by hydroxyl radicals (•OH) to form various oxygenated products. rsc.org In the presence of oxygen, the reaction proceeds through the formation of a hydroxycyclohexadienyl radical. rsc.org This radical intermediate can then react with oxygen to yield hydroxycyclohexadienylperoxyl radicals. rsc.org While the major product of this reaction pathway is often phenol, other diol products like hydroquinone and cyclohexa-2,5-diene-1,4-diol can also be formed, particularly at high dose rates of radical generation. rsc.org The formation of the desired this compound via this method is not a primary or selective pathway, as the reaction tends to favor aromatization to phenol or the formation of other isomers. The process involves a complex mixture of products, making the isolation of a specific cis-diol isomer challenging. rsc.org
Diels-Alder Reactions as a Synthetic Route to the Cyclohexadiene Framework
The Diels-Alder reaction is a powerful tool in organic synthesis for the construction of six-membered rings. sigmaaldrich.com This [4+2] cycloaddition reaction involves the reaction of a conjugated diene with a dienophile to form a cyclohexene derivative. masterorganicchemistry.com To synthesize the specific framework of cyclohexa-3,5-diene-1,2-diol, a carefully chosen diene and dienophile would be required, such that the resulting adduct contains the necessary functionality for subsequent conversion to the target diol.
For example, a reaction could be designed where the dienophile contains masked or protected hydroxyl groups, or where the initial adduct can be stereoselectively dihydroxylated in a later step. The reaction is known for its high degree of stereospecificity, making it suitable for establishing the relative stereochemistry of substituents on the newly formed ring. sigmaaldrich.com Derivatives of this compound themselves are often used as the diene component in Diels-Alder reactions to synthesize complex polycyclic structures. dal.carsc.org This underscores the utility of the cyclohexadiene framework in this type of cycloaddition chemistry. dal.ca
| Dienophile | Facial Selectivity (syn:anti) |
|---|---|
| Maleimide (B117702) | 1:1 to 1:9 (solvent dependent) |
| Maleic anhydride | Low, favors anti |
| p-Benzoquinone | ~1:2 |
| Dimethyl maleate | Low, favors anti |
| Acetylenic dienophiles | Exclusively anti |
Chemical Reactivity and Mechanistic Studies of Cis Cyclohexa 3,5 Diene 1,2 Diol
Oxidation and Reduction Processes of cis-Cyclohexa-3,5-diene-1,2-diol
This compound can undergo both oxidation and reduction reactions, reflecting the reactivity of its diene and diol functionalities. wikipedia.org The most prominent and well-studied oxidation is its enzymatic conversion to catechol.
In many microorganisms, this compound is a key intermediate in the metabolic degradation of aromatic compounds like benzene (B151609). wikipedia.org This diol is enzymatically oxidized to catechol, a reaction that re-aromatizes the ring. This step is catalyzed by the NAD⁺-dependent enzyme cis-1,2-dihydrobenzene-1,2-diol dehydrogenase . wikipedia.orgnih.gov
The reaction involves the dehydrogenation of the diol, where two hydrogen atoms are removed, one from each of the hydroxyl-bearing carbons, to form catechol. The enzyme facilitates the transfer of a hydride ion from the diol to the cofactor NAD⁺, producing NADH and a proton. wikipedia.org This enzymatic step is crucial for channeling products of aromatic hydrocarbon oxidation into central metabolic pathways. researchgate.netnih.gov Both wild-type and recombinant microbial strains expressing this dehydrogenase have been utilized for the chemoenzymatic production of catechols from various cis-diols. epa.govresearchgate.net
General Redox Activity and Electron Transfer Capabilities
Beyond specific enzymatic reactions, this compound exhibits general redox activity. Its structure, which can be considered a precursor to a catechol, endows it with antioxidant properties. The diol can participate in redox reactions by donating electrons, which leads to its oxidation and the reduction of other molecules. This capacity to scavenge radicals is a known characteristic of catechol-like structures.
The presence of the hydroxyl groups and the conjugated double bond system makes the molecule susceptible to both oxidation and reduction under various chemical conditions. For example, the oxidation to catechol is a key transformation, while reduction reactions can saturate the double bonds.
Halogenation Reactions of this compound
The olefinic bonds of this compound are susceptible to electrophilic addition, with halogenation being a well-studied example. These reactions are not only important for the functionalization of the diol but also provide mechanistic insights into the reactivity of conjugated dienes.
The bromination of this compound leads to the formation of various halogenated derivatives, with the product distribution being dependent on the reaction conditions. The addition of one equivalent of bromine results in dibrominated products, while the addition of a second equivalent yields tetrabrominated compounds. rsc.org The structures of the major isomers of 3,4,5,6-tetrabromocyclohexane-1,2-diol, formed through bromination, have been confirmed by X-ray crystallography of their monobenzoate esters. rsc.orgrsc.orgecmdb.ca
This reaction is a useful method for protecting the double bonds of the diene, which can otherwise be prone to dehydration to form phenol. ecmdb.ca
The mechanism of bromination of this compound is believed to be similar to that of 1,3-cyclohexadiene. rsc.orgrsc.orgecmdb.ca The reaction proceeds via a rapid anti 1,2-addition of bromine across one of the double bonds to form a bromonium ion intermediate. rsc.org This is followed by an attack of the bromide ion on the opposite face, leading to the initial trans-dibromo product.
Subsequent rearrangements can occur to form products of conjugate (1,4-) addition. rsc.orgrsc.org The addition of a second equivalent of bromine to the remaining double bond affords tetrabromo compounds. rsc.org The stereochemistry of the final products, such as the formation of 1,2t,3t,4c-tetrabromo compounds at low temperatures, provides further evidence for the stepwise nature of the addition and the influence of steric and electronic factors on the reaction pathway. rsc.orgrsc.org
Table 1: Products of Bromination of cis-Cyclohexa-3,5-diene-1,2-diol This table is for illustrative purposes and represents a simplified summary of potential products based on the provided text.
| Reactant | Reagent | Key Intermediates/Products | Mechanistic Features |
|---|---|---|---|
| cis-Cyclohexa-3,5-diene-1,2-diol | Br₂ (1 equiv.) | Dibromocyclohexenediols | Initial anti 1,2-addition, followed by potential rearrangement to conjugated addition products. rsc.orgrsc.org |
| cis-Cyclohexa-3,5-diene-1,2-diol | Br₂ (2 equiv.) | 3,4,5,6-Tetrabromocyclohexane-1,2-diol isomers | Stepwise addition of bromine to both double bonds. rsc.orgrsc.org |
Other Significant Transformations of this compound
As a chiral building block, this compound is a versatile starting material for the synthesis of a variety of complex molecules. Its derivatives can undergo several other significant transformations.
One important class of reactions is cycloaddition. The diene moiety can participate in Diels-Alder reactions with various dienophiles. For instance, its acetonide derivative reacts with maleimide (B117702), ethylenic dienophiles, and acetylenic dienophiles, with the facial selectivity of the addition being influenced by the nature of the dienophile and the reaction solvent. Acetylenic dienophiles have been observed to add exclusively anti to the oxygen functions of the protected diol.
Furthermore, derivatives of this compound can react with diphenylketene (B1584428) to yield both [2+2] and [4+2] cycloaddition products. These adducts can then be converted into other complex structures, such as optically active lactones.
The diol and its halogenated derivatives are also valuable synthons for natural product synthesis. They have been utilized in the preparation of conduritols, conduramines, aza-sugars, sphingosines, and inositols. For example, stereoselective galactosyl transfer to the diol, catalyzed by β-galactosidase, can produce diastereoisomeric β-galactosides.
Table 2: Summary of Other Transformations
| Reaction Type | Reagents/Conditions | Products | Significance |
|---|---|---|---|
| Diels-Alder Reaction | Maleimide, ethylenic/acetylenic dienophiles | Cycloadducts | Synthesis of complex polycyclic systems. |
| Cycloaddition | Diphenylketene | [2+2] and [4+2] adducts | Formation of lactones and other bicyclic compounds. |
| Enzymatic Glycosylation | β-galactosidase, Lactose (B1674315) | β-Galactosides | Synthesis of carbohydrate derivatives. |
| Synthetic Intermediate | Various multi-step syntheses | Conduritols, aza-sugars, inositols | Access to a wide range of natural products and their analogues. |
Substitution Reactions
The presence of leaving groups on the cyclohexadiene ring allows for substitution reactions, often catalyzed by transition metals. A notable example involves the reaction of 3-halogenated this compound derivatives with palladium on charcoal (Pd/C). These reactions demonstrate the versatility of this scaffold in generating a range of substituted cyclohexene (B86901) derivatives.
Research has shown that the reaction of 3-halogenated this compound derivatives, protected as their isopropylidene acetals, with Pd/C under a hydrogen atmosphere can lead to different products depending on the reaction conditions and the nature of other substituents on the molecule. koreascience.kr For instance, derivatives with an amino or benzylamino group at a different position can influence the reaction's outcome. The palladium catalyst can facilitate dehalogenation, hydrogenation of the double bonds, and even hydrogenolysis of benzyl (B1604629) groups. koreascience.kr
The product distribution is highly dependent on the catalyst loading and the specific substituents on the diol. For example, using 10% Pd/C can favor the formation of fully saturated and dehalogenated products, while 5% Pd/C might lead to partially reduced intermediates. koreascience.kr These substitution and reduction pathways highlight the potential to selectively modify the this compound core to access a variety of complex molecules.
Table 1: Products from the reaction of 3-halogenated cis-cyclohexa-3,5-diene-1,2-diol derivatives with Pd/C
| Entry | Substrate | Catalyst | Major Product(s) | Reference |
|---|---|---|---|---|
| 1 | 3-Bromo-cis-cyclohexa-3,5-diene-1,2-diol derivative (with benzylamino group) | 10% Pd/C | Fully saturated amino alcohol | koreascience.kr |
| 2 | 3-Bromo-cis-cyclohexa-3,5-diene-1,2-diol derivative (with benzylamino group) | 5% Pd/C | Partially reduced diene | koreascience.kr |
| 3 | 3-Chloro-cis-cyclohexa-3,5-diene-1,2-diol derivative (with anilino group) | 10% Pd/C | Mixture of reduced and dehalogenated products | koreascience.kr |
| 4 | 3-Chloro-cis-cyclohexa-3,5-diene-1,2-diol derivative (with anilino group) | 5% Pd/C | Mixture including partially reduced diene | koreascience.kr |
| 5 | 3-Bromo-cis-cyclohexa-3,5-diene-1,2-diol derivative (with anilino group) | 10% Pd/C | Aromatized aniline (B41778) derivative | koreascience.kr |
Sigmatropic Rearrangements
The 1,5-diene system inherent in the this compound structure makes it a candidate for rsc.orgrsc.org-sigmatropic rearrangements, most notably the Cope and oxy-Cope rearrangements. These pericyclic reactions proceed through a concerted mechanism involving a cyclic transition state, leading to constitutional isomers. wikipedia.org
The Cope rearrangement is a thermal isomerization of a 1,5-diene. wikipedia.org In the context of this compound derivatives, this would involve the rearrangement of the diene system. The equilibrium of the Cope rearrangement is driven by the relative thermodynamic stability of the starting material and the product. masterorganicchemistry.com
A synthetically more powerful variant is the oxy-Cope rearrangement, where a hydroxyl group is present on a carbon adjacent to one of the double bonds. wikipedia.org In the case of this compound, the presence of the diol functionality makes it a prime substrate for this transformation. The initial rearrangement product is an enol, which then tautomerizes to a thermodynamically stable carbonyl compound, providing a strong driving force for the reaction. organic-chemistry.orgmasterorganicchemistry.com The rate of the oxy-Cope rearrangement can be dramatically accelerated by converting the hydroxyl group to an alkoxide (the anionic oxy-Cope rearrangement), which can increase the reaction rate by a factor of 1010 to 1017. wikipedia.org
Electrophilic Additions
The conjugated diene system of this compound is susceptible to electrophilic addition. The reaction with electrophiles such as halogens can proceed via two main pathways: 1,2-addition and 1,4-addition (conjugate addition). The formation of these products is often dependent on reaction conditions such as temperature.
A detailed study on the bromination of (R,S)-cis-cyclohexa-3,5-diene-1,2-diol has shown that the addition of one equivalent of bromine occurs rapidly via an anti 1,2-addition mechanism. nih.gov This initial adduct can then undergo rearrangement to form the thermodynamically more stable 1,4-addition product. The reaction proceeds through a bromonium ion intermediate. libretexts.org The addition of a second equivalent of bromine leads to the formation of tetrabromo-cyclohexane-1,2-diol derivatives. nih.gov
The general mechanism for electrophilic addition to a conjugated diene involves the formation of a resonance-stabilized allylic carbocation intermediate. The subsequent attack by the nucleophile can occur at either of the two carbons bearing the positive charge, leading to the 1,2- and 1,4-adducts.
Table 2: Products of Electrophilic Addition of Bromine to cis-Cyclohexa-3,5-diene-1,2-diol
| Reaction | Conditions | Major Product(s) | Mechanism | Reference |
|---|---|---|---|---|
| Bromination (1 equiv.) | Low Temperature | anti 1,2-addition product | Electrophilic addition, bromonium ion intermediate | nih.gov |
| Bromination (1 equiv.) | Higher Temperature | 1,4-addition product (after rearrangement) | Rearrangement of initial adduct | nih.gov |
| Bromination (2 equiv.) | -70 °C | 1,2,3,4-Tetrabromocyclohexane-1,2-diol (trans,trans,cis) | Further electrophilic addition | nih.gov |
Oxidative Cleavage
The vicinal diol functionality of this compound can be readily cleaved by oxidizing agents that target 1,2-diols. This reaction breaks the carbon-carbon bond between the two hydroxyl-bearing carbons, resulting in the formation of two carbonyl groups.
A common and efficient reagent for this transformation is sodium periodate (B1199274) (NaIO₄). chemistrysteps.commasterorganicchemistry.com The reaction proceeds through a cyclic periodate ester intermediate, which then fragments to yield the dicarbonyl compound. rsc.orgchemtube3d.com This method is characterized by its high yield and mild reaction conditions. researchgate.net The cis-relationship of the diols in this compound facilitates the formation of the cyclic intermediate, making the cleavage reaction efficient. chemistrysteps.com The resulting product from the oxidative cleavage of this compound would be a dialdehyde.
Other reagents that can effect this transformation include lead tetraacetate (Pb(OAc)₄). masterorganicchemistry.com Ozonolysis, followed by a reductive workup, can also be used to cleave the double bonds of the diene system, offering an alternative route to dicarbonyl compounds.
Epoxidation Strategies and Regioselectivity
The double bonds in this compound can be selectively oxidized to epoxides. The choice of epoxidizing agent and the substitution pattern on the diene ring can influence the regioselectivity of this reaction.
A commonly used reagent for epoxidation is meta-chloroperoxybenzoic acid (m-CPBA). masterorganicchemistry.com The reaction of an alkene with m-CPBA is a concerted process where an oxygen atom is transferred to the double bond, forming an epoxide. youtube.com In the case of this compound, there are two double bonds that can potentially be epoxidized. The regioselectivity of mono-epoxidation is governed by the electronic properties of the double bonds. Generally, more electron-rich (more substituted) double bonds react faster with electrophilic epoxidizing agents like m-CPBA. stackexchange.comechemi.com
The stereochemistry of the diol can also direct the approach of the epoxidizing agent. The hydroxyl groups can form hydrogen bonds with the peroxy acid, directing the epoxidation to occur on the same face (syn-directing effect). However, steric hindrance from the diol or its protecting groups can favor attack from the opposite face (anti-directing effect). For instance, stereospecific anti-epoxidation has been observed in derivatives of this compound where the diol is protected as an acetonide. koreascience.kr
Table 3: Factors Influencing Epoxidation of cis-Cyclohexa-3,5-diene-1,2-diol
| Factor | Influence on Regio- and Stereoselectivity | Example | Reference |
|---|---|---|---|
| Electronic Effects | More electron-rich double bonds are more reactive towards electrophilic epoxidizing agents. | Epoxidation of a more substituted double bond is generally favored. | stackexchange.comechemi.com |
| Directing Groups | Hydroxyl groups can direct epoxidation syn to their face via hydrogen bonding. | syn-Epoxidation of unprotected diols. | |
| Steric Hindrance | Bulky protecting groups on the diol can favor anti-epoxidation. | anti-Epoxidation of acetonide-protected diols. | koreascience.kr |
Applications of Cis Cyclohexa 3,5 Diene 1,2 Diol As a Chiral Building Block in Organic Synthesis
Enantioselective Synthesis of Complex Organic Molecules
The inherent chirality of cis-cyclohexa-3,5-diene-1,2-diol, obtained from the enzymatic dihydroxylation of aromatic compounds, makes it an exceptional precursor for the enantioselective synthesis of intricate organic molecules. bohrium.com The defined stereochemistry of the diol serves as a foundation for controlling the stereochemical outcome of subsequent reactions. This allows for the generation of stereochemically complex products with high precision. The diene functionality within the molecule is particularly amenable to a variety of cycloaddition reactions, including the Diels-Alder reaction, which allows for the rapid construction of polycyclic systems with controlled stereochemistry. rsc.org The facial selectivity of these reactions can be influenced by the existing stereocenters of the diol, directing the approach of dienophiles to create specific stereoisomers. rsc.org
Synthesis of Cyclitols and Inositol Derivatives from this compound
This compound is a key precursor in the synthesis of cyclitols and their derivatives, including the biologically important inositols. The diol can be chemically manipulated through a series of reactions, such as epoxidation, dihydroxylation, and functional group interconversions, to introduce additional hydroxyl groups and establish the desired stereochemistry of the target cyclitol.
Preparation of Conduritol F and its Enantiomers via Enzymatic Asymmetrization
The enzymatic asymmetrization of this compound provides an elegant route to both enantiomers of Conduritol F. acs.org This process utilizes enzymes to selectively react with one of the enantiotopic groups of the meso-diol, leading to the formation of a chiral, non-racemic product. This method highlights the power of biocatalysis in achieving high enantioselectivity in organic synthesis.
Synthesis of Conduritol C
A chemoenzymatic strategy has been successfully employed for the synthesis of enantiomerically pure Conduritol C starting from cis-cyclohexa-3,5-diene-1,2-diols. nih.gov This approach leverages the stereospecificity of enzymatic reactions to establish the key chiral centers of the molecule. The synthesis of (-)-Conduritol C has been achieved through a multi-step sequence starting from a chiral cyclohexadienediol (B12556537) scaffold generated via biocatalysis. nih.gov
Access to Chiral Inositols and "Inosaminoacids"
The versatility of this compound extends to the synthesis of chiral inositols and their amino-functionalized analogs, often referred to as "inosaminoacids". nih.gov By leveraging the existing stereocenters of the diol, chemists can strategically introduce additional functional groups to construct the various stereoisomers of inositol. For instance, the hydrolysis of epoxides derived from halogenated versions of the diol can lead to the formation of specific chiral inositols like D-chiro-inositol.
Construction of Natural Products and Bioactive Analogs
The utility of this compound as a chiral building block is further demonstrated in the total synthesis of natural products and the preparation of their bioactive analogs. psu.edu Its pre-defined stereochemistry and versatile reactivity make it an ideal starting point for constructing complex molecular architectures found in nature.
Synthesis of Pseudo-Sugars and Amino Cyclitols
This compound and its derivatives are valuable precursors for the synthesis of pseudo-sugars and amino cyclitols. nih.gov Pseudo-sugars, where the ring oxygen of a carbohydrate is replaced by a methylene (B1212753) group, are an important class of compounds with potential therapeutic applications. researchgate.net The synthesis of these molecules from non-carbohydrate sources often relies on the stereocontrolled functionalization of carbocyclic scaffolds, for which this compound is well-suited. Similarly, the introduction of amino groups into the cyclitol framework, often through the opening of epoxide intermediates, provides access to a variety of amino cyclitols. mdpi.com
Approaches to Bicyclic Ring Systems
A primary application of this compound in constructing bicyclic systems is through the Diels-Alder reaction. ecmdb.ca In this pericyclic reaction, the diene reacts with a dienophile to form a six-membered ring, resulting in a bicyclic adduct. The diol's derivatives, such as its acetonide, are frequently used as the diene component. dal.ca
Research has shown that the facial selectivity of the Diels-Alder reaction can be influenced by the choice of dienophile, solvent, and protecting groups on the diol. dal.ca For instance, the reaction of the acetonide derivative of this compound with maleimide (B117702) shows varied ratios of syn to anti addition products depending on the solvent. In contrast, acetylenic dienophiles have been observed to add exclusively anti to the oxygen functions of the acetonide derivative. dal.ca The diol itself can favor the syn adduct when reacting with azo dienophiles. dal.ca This tunability is crucial for controlling the stereochemistry of the resulting bicyclic product.
Table 1: Solvent Effect on Facial Selectivity in the Diels-Alder Reaction of Acetonide Diene 6a with Maleimide
| Solvent | Total Yield (%) | Ratio of syn Adduct (11) to anti Adduct (12) |
|---|---|---|
| Chloroform | 89 | 1 : 1.2 |
| Benzene (B151609) | 91 | 1 : 1.8 |
| Toluene (B28343) | 95 | 1 : 1.8 |
| Dichloromethane | 95 | 1 : 1.1 |
| Acetone | 83 | 1 : 1.0 |
| Methanol | 70 | 1 : 9.0 |
Data sourced from a 2006 study on the Diels-Alder reactions of cis-3,5-cyclohexadiene-1,2-diol derivatives.
Application in Alkaloid Synthesis (e.g., Codeine, Vindoline (B23647) Framework)
While this compound is a valuable chiral precursor for many complex natural products, a review of the prominent literature did not indicate its use as a starting material in the total synthesis of the specific alkaloids codeine and vindoline.
The asymmetric total synthesis of (+)-codeine has been reported commencing from isovanillin, which is used to construct the molecule's pentacyclic skeleton. physicsjournal.net Similarly, syntheses of vindoline and its derivatives have been achieved through strategies such as a tandem intramolecular [4+2]/[3+2] cycloaddition cascade of a 1,3,4-oxadiazole, which does not employ this compound as the initial building block. rsc.org
Total Synthesis of Zeylenols and Zeylenones
Based on a review of available scientific literature, specific synthetic routes for the total synthesis of zeylenols and zeylenones that utilize this compound as a starting material have not been reported.
Polymer Chemistry Applications of this compound
The utility of this compound extends into materials science, where it serves as a key monomer for the synthesis of high-performance polymers.
Precursor for Poly(p-phenylene) (PPP) Synthesis
This compound, often produced via microbial fermentation from benzene and referred to as cis-dihydrocatechol, is a well-established precursor for the synthesis of poly(p-phenylene) (PPP). physicsjournal.netresearchgate.net PPP is a highly stable polymer with excellent thermal and mechanical properties, making it desirable for applications in the aerospace and electronics industries. physicsjournal.netresearchgate.net
The synthesis involves the polymerization of the diol monomer to create a non-aromatic precursor polymer. This precursor polymer is then converted to PPP through a subsequent aromatization step, which involves dehydration. This two-step precursor route is advantageous because the intermediate polymer is often more processable than the final, rigid PPP, allowing for the formation of films and fibers before conversion to the final intractable material. researchgate.net
Table 2: Overview of Poly(p-phenylene) Synthesis via cis-Cyclohexa-3,5-diene-1,2-diol
| Step | Description | Reactant/Intermediate | Product | Significance |
|---|---|---|---|---|
| 1. Biotransformation | Microbial oxidation of benzene using dioxygenase enzymes. | Benzene | cis-Cyclohexa-3,5-diene-1,2-diol | Provides a renewable and stereospecific route to the monomer. researchgate.net |
| 2. Polymerization | Polymerization of the diol monomer. | cis-Cyclohexa-3,5-diene-1,2-diol | Precursor Polymer (a poly(cyclohexene) derivative) | Creates a processable polymer before the final aromatization. researchgate.net |
| 3. Aromatization | Dehydration of the precursor polymer. | Precursor Polymer | Poly(p-phenylene) (PPP) | Yields the final, highly stable, conjugated polymer. physicsjournal.net |
Utilization as Pharmaceutical and Agrochemical Intermediates
The chiral nature of this compound, particularly when produced enantiomerically pure through biocatalysis, makes it a valuable intermediate in the pharmaceutical and agrochemical sectors. researchgate.net
Synthesis of Chiral Intermediates for Drug Development
This compound serves as a versatile chiral building block for the synthesis of stereochemically complex molecules that are often key intermediates in drug development. researchgate.net A prominent example is its use in the chemoenzymatic synthesis of conduritols. nih.gov Conduritols are cyclohexene-tetrols, a class of compounds that includes potent glycosidase inhibitors, which are of interest for developing therapeutic agents. nih.gov
The synthesis starts with the enantiomerically pure diol, which is generated by the microbial oxidation of arenes like benzene or toluene. nih.govresearchgate.net Through a series of chemical transformations, including stereoselective epoxidation, the diol is converted into various conduritol isomers, such as (-)-conduritol C. nih.gov This strategy leverages the two existing stereocenters of the diol to establish the absolute configuration of the final target molecule. nih.govresearchgate.net
Application in the Synthesis of Indinavir and Indigo
The synthesis of complex pharmaceutical agents often relies on chiral building blocks to establish the correct stereochemistry, which is crucial for biological activity. While this compound is a well-established chiral synthon, its direct application in the synthesis of the HIV protease inhibitor Indinavir is primarily based on the synthesis of a key structural analogue. The core of Indinavir contains a cis-aminoindanol fragment. The biotransformation of indene, rather than benzene, produces cis-(1S, 2R)-indandiol, a direct precursor for the aminoindanol (B8576300) portion of Indinavir. nih.gov The enzymatic processes involving toluene dioxygenase, similar to those used to produce the title diol from benzene, are employed to create this key indandiol intermediate. nih.gov
There is no evidence in the reviewed scientific literature to suggest that this compound is used as a building block in the synthesis of the dye Indigo. The biosynthetic and industrial pathways for Indigo production follow entirely different chemical routes.
Derivatization Strategies for Expanding Synthetic Utility
The synthetic potential of this compound is significantly broadened through various derivatization strategies. These modifications can protect the diol functionality, activate the molecule for subsequent reactions, or introduce new functional groups to alter its reactivity and allow for the construction of more complex target molecules. Protecting the diol, often as a cyclic acetal (B89532) like an acetonide, is a common first step. This not only prevents unwanted side reactions but also influences the stereochemical outcome of subsequent transformations, such as Diels-Alder reactions. researchgate.net Further functionalization of the diene system or the existing hydroxyl groups opens up a vast landscape of synthetic possibilities.
Synthesis of 3-Substituted this compound Derivatives
Introducing substituents at the 3-position of the diol ring is a key strategy for creating diverse and valuable chiral synthons. These derivatives are typically produced from the microbial oxidation of monosubstituted benzenes. For instance, the biotransformation of halogenated benzenes using mutant strains of Pseudomonas putida yields the corresponding 3-halogenated cis-cyclohexa-3,5-diene-1,2-diols. These halogenated derivatives serve as versatile intermediates for a range of natural product syntheses.
Palladium-Catalyzed Cross-Coupling Reactions (Arylation, Carbonylation)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and derivatives of this compound are effective substrates for these transformations. The presence of a vinyl halide, such as in 3-bromo-cis-cyclohexa-3,5-diene-1,2-diol derivatives, provides a handle for reactions like Suzuki-Miyaura, Heck, and Sonogashira couplings, enabling the introduction of aryl, vinyl, and alkynyl groups.
While extensive research has been conducted on palladium-catalyzed carbonylation of 1,3-dienes to produce valuable dicarboxylic acid derivatives like adipates, specific examples detailing the direct carbonylation of this compound itself are not prominent in the literature. nih.gov However, the reaction of 3-halogenated diol derivatives with palladium on charcoal under a hydrogen atmosphere has been studied, leading to various reduction and rearrangement products rather than direct carbonylation. The table below summarizes representative palladium-catalyzed reactions involving related cyclohexadiene systems, illustrating the potential pathways for functionalization.
| Reaction Type | Substrate | Catalyst/Reagents | Product Type |
|---|---|---|---|
| Suzuki-Miyaura | Aryl Halide | Pd(OAc)₂, PPh₃, Na₂CO₃ | Biaryl |
| Heck | Aryl Iodide | Pd(P(t-Bu)₃)₂ | Substituted Alkene |
| Sonogashira | Aryl Halide | PdCl₂(PPh₃)₂, CuI, Amine | Aryl Alkane |
| Dicarbonylation | 1,3-Butadiene | Pd-catalyst, dtbpx ligand, CO, Methanol | Adipate Diester |
Stereoselective Glycosylation (e.g., Galactosyl Transfer)
The hydroxyl groups of this compound provide sites for stereoselective glycosylation, a critical reaction for the synthesis of glycoconjugates and other biologically important molecules. The formation of 1,2-cis-glycosidic linkages is a notable challenge in carbohydrate chemistry. rsc.org
A key example of this strategy is the enzymatic galactosyl transfer to the diol. Using the β-galactosidase from Escherichia coli, diastereoisomeric β-galactosides of this compound can be prepared. nih.gov This biocatalytic approach leverages the enzyme's stereoselectivity to control the formation of the glycosidic bond, using lactose (B1674315) as the galactose donor. nih.gov This method provides an efficient route to chiral glycosylated dienes, which can serve as building blocks for more complex structures.
| Reaction Type | Substrate | Enzyme/Catalyst | Glycosyl Donor | Product |
|---|---|---|---|---|
| Galactosyl Transfer | This compound | β-galactosidase (E. coli) | Lactose | Diastereoisomeric β-galactosides of the diol |
Biological Relevance and Environmental Aspects of Cis Cyclohexa 3,5 Diene 1,2 Diol
Role in Microbial Aromatic Compound Degradation Pathways
cis-Cyclohexa-3,5-diene-1,2-diol is a pivotal intermediate in the microbial breakdown of various aromatic compounds. Prokaryotic organisms, particularly bacteria, utilize powerful enzyme systems to convert stable aromatic rings into intermediates that can enter central metabolic pathways. tudublin.ieasm.org The initial step in this aerobic degradation process is often the formation of a cis-dihydrodiol, catalyzed by non-heme iron enzymes known as ring-hydroxylating dioxygenases. asm.org This enzymatic conversion introduces two hydroxyl groups onto the aromatic ring, breaking its aromaticity and increasing its reactivity for subsequent degradation steps. tudublin.ie
In the biodegradation of toluene (B28343), a widespread environmental pollutant, this compound derivatives are key metabolic intermediates. navy.mil Bacteria such as Pseudomonas putida employ a toluene dioxygenase (TDO) enzyme system to initiate the degradation cascade. nih.govcapes.gov.br This multi-component enzyme catalyzes the dihydroxylation of toluene, converting it to (+)-cis-2,3-dihydroxy-1-methyl-cyclohexa-4,6-diene, also known as toluene cis-dihydrodiol. nih.gov This reaction is a critical step in the detoxification and utilization of toluene as a carbon and energy source by these microorganisms. asm.org The formation of this cis-diol is the first committed step in the aerobic degradation pathway of this xenobiotic compound. asm.orgnih.gov
This compound and its carboxylated analogs are central to the bacterial metabolism of benzoic acid. kegg.jp Strains like Pseudomonas putida and Alcaligenes eutrophus (now Ralstonia eutropha) are known to oxidize benzoic acid via a benzoate (B1203000) dioxygenase (BZDO). nih.gov This enzyme transforms benzoic acid into an ipso-ortho dihydroxylated product, specifically (-)-3,5-cyclohexadiene-1,2-diol-1-carboxylic acid (cis-benzoate dihydrodiol). nih.govresearchgate.net This intermediate is then further metabolized; for instance, an NAD+-dependent dehydrogenase can convert the cis-diol into catechol, which subsequently undergoes ring cleavage. researchgate.net The accumulation of these cis-diol intermediates has been observed in mutant strains, confirming their position within the degradation pathway. nih.gov
The table below summarizes the role of cis-diol intermediates in the degradation of aromatic compounds.
| Original Substrate | Key Enzyme | Intermediate Compound | Organism Example |
| Benzene (B151609) | Benzene 1,2-dioxygenase | (1R,2S)-cis-Cyclohexa-3,5-diene-1,2-diol | Pseudomonas putida asm.orgnih.gov |
| Toluene | Toluene Dioxygenase (TDO) | (+)-cis-2,3-Dihydroxy-1-methyl-cyclohexa-4,6-diene | Pseudomonas putida nih.govcapes.gov.br |
| Benzoic Acid | Benzoate Dioxygenase (BZDO) | (-)-3,5-Cyclohexadiene-1,2-diol-1-carboxylic acid | Alcaligenes eutrophus, Pseudomonas putida nih.govresearchgate.net |
| p-Toluate | p-Toluate Dioxygenase | (-)-cis-1,2-Dihydroxy-4-methylcyclohexa-3,5-diene-1-carboxylic acid | Pseudomonas putida researchgate.net |
The formation of this compound is a hallmark of enzymatic cascades involved in the biodegradation of xenobiotics, which are compounds foreign to a biological system. nih.gov These pathways are crucial for environmental bioremediation. asm.org The process is initiated by ring-hydroxylating dioxygenases that act on a wide array of aromatic compounds, including benzene, toluene, and biphenyl. asm.orgnih.gov Following the initial dihydroxylation, the resulting cis-diol is typically a substrate for a dehydrogenase enzyme, which re-aromatizes the ring to form a catechol or a substituted catechol. tudublin.ie This catechol is then susceptible to ring cleavage by other dioxygenases, breaking the carbon backbone and allowing the fragments to be funneled into the Krebs cycle for energy production. researchgate.net
Reported Potential Biological Activities of this compound
Beyond its role as a metabolic intermediate, this compound has been investigated for its own biological activities. Its unique structure, featuring a non-aromatic cyclohexadiene ring with cis-hydroxyl groups, makes it a subject of interest in pharmacological and biochemical research.
The antioxidant potential of this compound has been evaluated in scientific studies. Research indicates that the compound exhibits significant antioxidant properties, partly attributed to its catechol-like structure. In assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging test, this compound has demonstrated notable efficacy in neutralizing free radicals. This activity is comparable to that of standard antioxidants, suggesting its capacity to protect cells from oxidative damage.
Preliminary in vitro studies have explored the cytotoxic effects of this compound against various cell lines. These assessments have shown that the compound can exhibit dose-dependent cytotoxicity, particularly against certain cancer cell lines. The potential of this molecule as a cytotoxic agent is often quantified by its IC50 value, which represents the concentration required to inhibit the growth of 50% of the cell population. acs.org This activity highlights its potential consideration in the development of therapeutic agents.
The table below details the reported biological activities of this compound.
| Biological Activity | Assay/Model | Finding |
| Antioxidant Capacity | DPPH Radical Scavenging Assay | The compound shows significant scavenging activity, comparable to standard antioxidants. |
| Cytotoxicity | In vitro Cancer Cell Line Assays | The compound exhibits dose-dependent cytotoxicity against certain cancer cell lines. |
Implications for Environmental Biochemistry and Bioremediation
The microbial production of this compound and related cis-diols from aromatic hydrocarbons is a cornerstone of environmental biochemistry, with significant ramifications for bioremediation strategies. The metabolic versatility of microorganisms to transform persistent organic pollutants into less harmful substances is a key area of research for cleaning up contaminated environments. researchgate.net
Contribution to the Breakdown of Aromatic Pollutants
The initial step in the aerobic bacterial degradation of many aromatic compounds involves the enzymatic conversion of the aromatic ring to a cis-dihydrodiol. This reaction is catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. For instance, bacteria such as Pseudomonas putida can oxidize benzene to this compound. nih.gov This diol is then further metabolized, leading to the opening of the aromatic ring and subsequent entry into central metabolic pathways.
The range of aromatic pollutants susceptible to this initial dioxygenase attack is broad and includes:
Benzene and its derivatives: Toluene and benzoic acid are converted by specific dioxygenases to their corresponding cis-diols. acs.orgnih.gov
Polycyclic Aromatic Hydrocarbons (PAHs): Compounds like naphthalene, phenanthrene, and fluorene (B118485) are also initially attacked by dioxygenases to form cis-dihydrodiols as the first step in their degradation. researchgate.net
Other aromatic compounds: The degradation pathways of compounds like o-xylene (B151617) and 3-phenylpropionate (B1229125) also proceed through the formation of specific cis-dihydrodiol intermediates. dtic.milecmdb.ca
The formation of this compound and its analogues is therefore a critical bottleneck in the natural attenuation of aromatic pollutants in the environment. Understanding the diversity and efficiency of the microbial enzymes responsible for this transformation is crucial for predicting the fate of these contaminants and for developing effective bioremediation strategies.
Informing Novel Biotechnological Approaches for Contaminated Site Cleanup
The elucidation of the microbial pathways for aromatic degradation, starting with the formation of cis-diols, has paved the way for innovative biotechnological solutions for environmental cleanup. These approaches often involve the use of microorganisms or their enzymes to degrade or transform pollutants.
One promising strategy is the use of genetically modified microorganisms to enhance the degradation of specific pollutants. For example, researchers have successfully engineered strains of Pseudomonas putida to overexpress benzoate dioxygenase, leading to a significant increase in the conversion of benzoic acid to its corresponding cis-diol. nih.gov Similarly, recombinant Escherichia coli expressing benzene 1,2-dioxygenase have been used for the microbial oxidation of benzene to produce this compound.
These engineered microorganisms can be employed in bioreactors or directly at contaminated sites in a process known as bioaugmentation. Furthermore, the understanding of these metabolic pathways informs the development of biostimulation techniques, where the growth and activity of indigenous pollutant-degrading microbial populations are enhanced by the addition of nutrients or other growth-limiting factors. nih.gov
The enzymatic production of these cis-diols is also of significant interest for "green" chemistry applications, providing chiral building blocks for the synthesis of pharmaceuticals and other fine chemicals. researchgate.net This dual potential in both bioremediation and biocatalysis highlights the importance of continued research into the environmental biochemistry of this compound and related compounds.
Advanced Characterization and Analytical Methodologies in Cis Cyclohexa 3,5 Diene 1,2 Diol Research
Spectroscopic Techniques for Structure Elucidation and Stereochemical Assignment
Spectroscopic methods are fundamental in the initial identification and structural verification of cis-cyclohexa-3,5-diene-1,2-diol. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, provides a detailed picture of the molecular framework.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H and ¹³C NMR spectroscopy are indispensable tools for characterizing the structure of this compound and its derivatives. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a wealth of information about the connectivity of atoms and their spatial relationships.
In the ¹H NMR spectrum, the protons attached to the double bonds (olefinic protons) typically resonate in the downfield region, usually between 5.5 and 6.5 ppm. The protons on the carbons bearing the hydroxyl groups (carbinol protons) appear at a characteristic chemical shift, and their coupling to adjacent protons can help establish the cis stereochemistry of the diol. The protons of the hydroxyl groups themselves can often be observed as broad singlets, and their chemical shift can be concentration and solvent dependent.
The ¹³C NMR spectrum provides complementary information, with the olefinic carbons appearing in the downfield region (typically 120-140 ppm) and the carbons attached to the hydroxyl groups resonating at lower field strengths (around 60-80 ppm). The symmetry of the molecule can also be inferred from the number of distinct signals in the ¹³C NMR spectrum.
Interactive Data Table: Representative ¹H and ¹³C NMR Chemical Shifts for Related Diol Compounds
| Compound | Proton | ¹H Chemical Shift (ppm) | Carbon | ¹³C Chemical Shift (ppm) |
| cis-1,2-Cyclohexanediol | -OH | Variable | C1, C2 (CH-OH) | ~72 |
| H1, H2 | ~3.5 | C3, C6 (CH₂) | ~30 | |
| H3, H6 | ~1.7 | C4, C5 (CH₂) | ~22 | |
| H4, H5 | ~1.5 | |||
| cis-3-Methylcyclohexa-3,5-diene-1,2-diol | Olefinic H | 5.5 - 6.0 | Olefinic C | 120 - 135 |
| Carbinol H | ~4.0 | Carbinol C | ~65-70 | |
| Methyl H | ~1.8 | Methyl C | ~20 |
Note: The chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Absolute Configuration Determination and Detailed Structural Analysis
X-ray crystallography stands as the definitive method for the unambiguous determination of the absolute configuration of chiral molecules like this compound. nih.goved.ac.uk This technique provides a three-dimensional map of the electron density in a single crystal, allowing for the precise determination of bond lengths, bond angles, and the spatial arrangement of all atoms, thus confirming the cis relationship of the hydroxyl groups and the absolute stereochemistry at the chiral centers. consensus.app
The determination of the absolute structure is made possible by the phenomenon of anomalous dispersion (or resonant scattering), which becomes significant when the X-ray wavelength is near the absorption edge of an atom in the crystal. ed.ac.uk For light-atom organic compounds, this effect is weak, but modern diffractometers and computational methods have made it possible to reliably determine the absolute configuration even for these molecules. ed.ac.uk
A key parameter in this analysis is the Flack parameter, which is refined during the crystallographic analysis. ed.ac.ukresearchgate.net A value close to zero indicates that the correct enantiomer has been modeled, while a value close to one suggests that the inverted structure is the correct one. ed.ac.ukresearchgate.net The successful application of X-ray crystallography has been demonstrated for numerous cis-dihydrodiol metabolites produced from the enzymatic oxidation of aromatic compounds. nih.gov While obtaining a suitable single crystal of the parent diol can be challenging, derivatization to form crystalline compounds is a common and effective strategy. consensus.app
Determination of Enantiomeric Excess and Optical Purity in this compound Samples
Since this compound is a chiral molecule, assessing the enantiomeric excess (ee) or optical purity of a sample is crucial, especially when it is produced via enantioselective synthesis or biocatalysis. masterorganicchemistry.comnih.gov Several methods are employed for this purpose.
One powerful technique involves the use of chiral derivatizing agents in conjunction with NMR spectroscopy. nih.govnih.gov For instance, chiral diols can be reacted with a chiral boronic acid, such as (+)- or (-)-2-(1-methoxyethyl)phenylboronic acid (MEPBA), to form diastereomeric boronates. nih.gov These diastereomers will exhibit distinct signals in the ¹H or ¹³C NMR spectrum, and the ratio of the integration of these signals directly corresponds to the enantiomeric ratio of the original diol. nih.govnih.gov
Another widely used method is chiral High-Performance Liquid Chromatography (HPLC). nih.gov In this technique, the enantiomers are separated on a chiral stationary phase. The two enantiomers interact differently with the chiral stationary phase, leading to different retention times. The relative areas of the two peaks in the chromatogram provide a quantitative measure of the enantiomeric excess. nih.gov
The term optical purity is often used interchangeably with enantiomeric excess and is defined as the ratio of the observed optical rotation of a sample to the specific rotation of the pure enantiomer. masterorganicchemistry.comlibretexts.org
Computational Chemistry for Mechanistic Insights and Reaction Prediction
Computational chemistry, particularly Density Functional Theory (DFT) and molecular docking, has become an invaluable tool for understanding the formation and reactivity of this compound. researchgate.netnih.gov These methods provide insights into reaction mechanisms that are often difficult to probe experimentally.
In the context of the biocatalytic production of this compound from benzene (B151609) by enzymes like toluene (B28343) dioxygenase (TDO), computational studies have been employed to model the enzyme's active site and to investigate the mechanism of cis-dihydroxylation. nih.govresearchgate.net Molecular docking simulations can predict how the substrate, benzene, binds within the active site of the enzyme, providing a rationale for the observed stereoselectivity of the hydroxylation. nih.govresearchgate.net
DFT calculations can be used to model the electronic structure of the reactants, transition states, and products involved in the reaction. nih.gov This allows for the determination of activation energies for different proposed mechanistic pathways, helping to elucidate the most likely route for the formation of the cis-diol. nih.gov For example, DFT studies have been used to investigate whether the reaction proceeds via a concerted or a stepwise mechanism. nih.gov
Furthermore, computational methods can be applied to predict the reactivity of this compound and its derivatives in subsequent reactions, such as Diels-Alder cycloadditions. dal.canih.govrsc.org By modeling the transition states of the possible reaction pathways, the facial selectivity of the cycloaddition can be predicted, providing a deeper understanding of the factors that control the stereochemical outcome of these reactions. dal.canih.govpsu.edu
Q & A
Q. What are the primary synthetic routes for cis-cyclohexa-3,5-diene-1,2-diol in laboratory settings?
The compound is synthesized via two key methods:
- Microbial oxidation : Benzene is oxidized by recombinant Escherichia coli expressing benzene 1,2-dioxygenase (EC 1.14.12.3), which catalyzes the stereospecific addition of molecular oxygen to form the cis-diol . Ley et al. achieved this with a 35–49% yield by optimizing reaction parameters like enzyme activity and substrate concentration .
- Enzymatic dihydroxylation : Aromatic dioxygenases catalyze the cis-1,2-addition of oxygen to benzene derivatives, producing enantiopure diols critical for chiral synthesis .
Q. What safety protocols are essential when handling this compound?
Key precautions include:
- Personal protective equipment (PPE) : Lab coats, gloves, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation exposure; relocate affected individuals to fresh air if exposed .
- Spill management : Isolate the area, use absorbent materials, and dispose of contaminated waste according to hazardous chemical protocols .
Q. How is this compound employed as a chiral synthon in organic synthesis?
The diol serves as a precursor for stereochemically complex molecules:
- Conduritol synthesis : Enzymatic asymmetrization of the diol using Pseudomonas putida yields enantiopure conduritol F, a cyclitol with applications in glycosidase inhibition .
- Inositol derivatives : Hydrolysis of epoxides derived from halogenated diols (e.g., 3-bromo derivatives) produces chiral inositols like D-chiro-inositol .
Advanced Research Questions
Q. What factors govern stereoselectivity in Diels-Alder reactions of this compound derivatives?
Steric and electronic effects critically influence outcomes:
- Pi-facial selectivity : The diol’s hydroxyl groups direct dienophile approach. For example, N-phenylmaleimide reacts preferentially with the less hindered face, achieving >99% diastereoselectivity .
- Protecting groups : Acetal protection (e.g., O-isopropylidene) modulates reactivity and stereochemical outcomes in hetero-Diels–Alder reactions with nitroso compounds .
Q. How can enzymatic functionalization of cis-dihydrocatechol derivatives be optimized for synthetic applications?
Strategies include:
- Substrate engineering : Docking studies reveal that alkyl-substituted diols (e.g., 3-methyl or 3-ethyl derivatives) form reactive conformations with glycerol dehydrogenase (GldA), enhancing conversion rates .
- Whole-cell systems : Recombinant E. coli expressing dioxygenases improves diol yield and enantiopurity by minimizing side reactions .
Q. What analytical challenges arise in reconciling yield variations across synthetic methodologies?
Discrepancies stem from:
- Reaction conditions : Ley et al. improved yields from 35% to 49% by optimizing microbial oxidation parameters (e.g., pH, temperature) and downstream purification steps .
- Byproduct formation : Competing pathways, such as overoxidation to quinones or polymerization, require monitoring via HPLC or GC-MS to quantify diol purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
